molecular formula C24H28N4O2S B2940821 4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-79-6

4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2940821
CAS No.: 863558-79-6
M. Wt: 436.57
InChI Key: PZYGLSHXUGZHRJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 4-phenylpiperazine and pyridin-3-yl substituent. The sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase) and receptor modulators. Its structural complexity implies synthetic challenges, likely requiring multi-step protocols involving coupling or cyclization reactions.

Properties

IUPAC Name

4-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-20-9-11-23(12-10-20)31(29,30)26-19-24(21-6-5-13-25-18-21)28-16-14-27(15-17-28)22-7-3-2-4-8-22/h2-13,18,24,26H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYGLSHXUGZHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide , also known by its CAS number 61337-88-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Formula

  • Chemical Formula : C17H18N4O2S
  • Molecular Weight : 334.41 g/mol

Structural Characteristics

The compound features a sulfonamide group attached to a piperazine moiety and a pyridine ring, contributing to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.

Research indicates that sulfonamides, including this compound, may exert their effects through various mechanisms:

  • Inhibition of Carbonic Anhydrase : Some studies suggest that sulfonamides can inhibit carbonic anhydrase enzymes, affecting bicarbonate and pH balance in biological systems.
  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties, primarily through competitive inhibition of the enzyme dihydropteroate synthase in the folate synthesis pathway.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamide have been shown to influence perfusion pressure and coronary resistance. For instance, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure over time, suggesting potential cardiovascular benefits or risks depending on context .
  • CNS Activity : Compounds containing piperazine rings are often linked to central nervous system (CNS) activity. This specific compound may affect neurotransmitter systems due to its structural similarity to known psychoactive agents.
  • Antidepressant Properties : The piperazine moiety is also implicated in antidepressant activity, making this compound a candidate for further investigation in mood disorder therapies .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

  • Study on Perfusion Pressure : An experimental design evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The study found significant changes in perfusion pressure with certain compounds, indicating potential cardiovascular implications .
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Sulfonamide A0.001Decrease
Sulfonamide B0.001No significant change
Sulfonamide C0.001Significant decrease

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of 4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide with various biological targets, including calcium channels and serotonin receptors. These studies suggest that this compound may modulate ion channel activity, which could explain its cardiovascular and CNS effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and analogous sulfonamides from the evidence:

Compound Key Substituents Synthetic Method Yield/Selectivity Physical Properties Reference
Target: 4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide 4-Phenylpiperazinyl, pyridin-3-yl Likely involves coupling of piperazine/pyridine intermediates (hypothetical) N/A N/A N/A
3u, 3’u (Indole derivatives) 2-Phenylindole, propyl chain Gold-catalyzed aziridine ring-opening Not specified Not reported
3h (Phenylethynyl-indole) 2-(Phenylethynyl)-1H-indole Au(JohnPhos)(NTf2)-catalyzed reaction Not specified Not reported
(S)3k (S)-2-Phenyl-1H-indole Au-catalyzed stereoselective synthesis 85% yield, 97% ee Not reported
Example 53 (Patent compound) Pyrazolo[3,4-d]pyrimidine, chromen-4-one Suzuki-Miyaura coupling with Pd catalyst 28% yield MP: 175–178°C; Mass: 589.1 (M+1)
N-(2-thiazolyl)-benzenesulfonamide Thiazolyl, tetrahydro-pyrimidinyl Reaction of sulfathiazole with isothiocyanato ketone Not specified Not reported

Key Observations:

Structural Complexity: The target compound’s 4-phenylpiperazine and pyridine groups distinguish it from indole-based analogs (e.g., 3u, 3k) or chromenone-containing derivatives (e.g., Example 53) . Piperazine moieties are often associated with enhanced solubility and CNS penetration compared to bulkier indole or chromenone systems.

Synthetic Approaches :

  • Most analogs (e.g., 3h, 3k) rely on gold-catalyzed indole functionalization , whereas the target compound may require piperazine ring formation or cross-coupling steps. Example 53 employs Pd-mediated Suzuki-Miyaura coupling, suggesting scalability challenges due to moderate yields (28%) .

Physical Properties :

  • Example 53’s higher molecular weight (589.1 vs. ~450–500 for indole derivatives) and melting point (175–178°C) highlight how heterocyclic appendages influence thermal stability . The target compound’s pyridine group may lower melting points compared to phenylindole derivatives.

Piperazine-containing sulfonamides are known for dopamine/serotonin receptor interactions, which may align with the target’s pharmacophore.

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